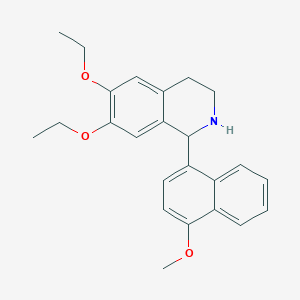![molecular formula C20H12ClFN2O3S2 B11507040 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11507040.png)
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrrolidine ring, and various substituents such as a chlorobenzylidene and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of Thiazolidinone Ring: The synthesis begins with the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of Chlorobenzylidene Group: The next step involves the condensation of the thiazolidinone intermediate with 4-chlorobenzaldehyde. This reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or hydrochloric acid.
Formation of Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine, such as 4-fluoroaniline, to form the pyrrolidine ring. This reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of thioethers or amines, depending on the reducing agent and conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. These reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are typically carried out in solvents such as ethanol or tetrahydrofuran.
Substitution: Common nucleophiles include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can yield thioethers.
科学的研究の応用
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a valuable lead compound for drug development.
Biological Research: The compound can be used as a tool to study various biological processes, such as enzyme inhibition, receptor binding, and signal transduction. Its ability to modulate specific pathways makes it a useful probe for understanding the underlying mechanisms of disease.
Industrial Applications: The compound can be used as a precursor for the synthesis of other valuable chemicals, such as agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable building block for various industrial processes.
作用機序
The mechanism of action of 3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby reducing the severity of the disease. Additionally, the compound may interact with specific receptors on the surface of cells, leading to changes in cell signaling and function.
類似化合物との比較
3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds share the thiazolidinone ring structure and have similar biological activities. the presence of different substituents can lead to variations in their potency and selectivity.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and have similar chemical reactivity. the presence of different substituents can lead to variations in their chemical and biological properties.
Benzylidene Derivatives: These compounds share the benzylidene group and have similar chemical reactivity. the presence of different substituents can lead to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of structural features, which allows it to interact with specific molecular targets and exhibit unique biological activities.
特性
分子式 |
C20H12ClFN2O3S2 |
|---|---|
分子量 |
446.9 g/mol |
IUPAC名 |
3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H12ClFN2O3S2/c21-12-3-1-11(2-4-12)9-16-19(27)24(20(28)29-16)15-10-17(25)23(18(15)26)14-7-5-13(22)6-8-14/h1-9,15H,10H2/b16-9- |
InChIキー |
FZDZVXDSEUWJEK-SXGWCWSVSA-N |
異性体SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=S |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11506959.png)
![{4-[3-acetyl-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11506964.png)
![2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11506970.png)
![2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]](/img/structure/B11506972.png)
![2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile](/img/structure/B11506974.png)
![6,13-diphenyl-6,13-diazatricyclo[9.3.0.04,8]tetradeca-1(14),4,7,11-tetraene](/img/structure/B11506979.png)
![3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11506983.png)
![8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11507004.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate](/img/structure/B11507005.png)
![Diethyl 5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11507006.png)

![(2E)-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-methoxyphenyl)imino]-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11507008.png)
![3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11507023.png)
![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507031.png)
